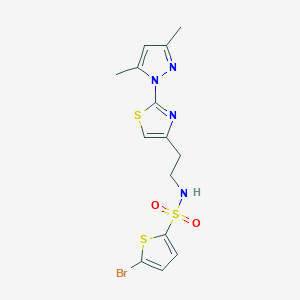

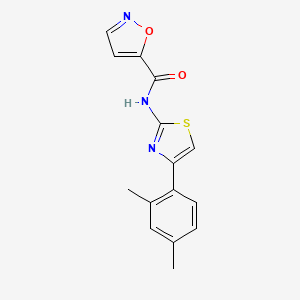

![molecular formula C12H12ClNO2 B2829977 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2168969-06-8](/img/structure/B2829977.png)

4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several synthetic approaches have been explored for the preparation of this compound. Notably, a continuous one-pot methodology using flow reactors and ultrasonic irradiation has been reported. Biobased building blocks, including acrylic acids and formamides, were employed to achieve highly functionalized spiro-fused indoles. The process involved carbamoylation and imidation reactions, resulting in good overall yields .

科学的研究の応用

Colorimetric Detection and Environmental Applications

A novel colorimetric probe in the spirooxazine class demonstrated superior selectivity and sensitivity for detecting CH3Hg+ over other cations, including Hg2+. This compound exhibited a new absorption band upon interaction with mercuric cations, indicating its potential for environmental mercury detection (Pattaweepaiboon et al., 2020).

Photochromic Materials and Light-Induced Properties

Research on spirooxazine derivatives has revealed their potential as photochromic materials. These compounds exhibit changes in their absorption spectra upon light exposure, offering applications in light-sensitive devices and materials (Kawauchi et al., 1990). Further studies have focused on the photochemically induced ring opening of spirocyclopropyl oxindoles, providing insights into the mechanisms of photoinduced reactions and the potential for creating photoresponsive materials (Li et al., 2020).

Organic Synthesis and Chemical Transformations

This compound has been utilized in various organic synthesis approaches, including the guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reaction, providing a pathway to biologically active spiro-coupled products (Sugimoto et al., 2023). Additionally, organocatalytic asymmetric synthesis has leveraged the structural features of spiro compounds to create complex heterocyclic compounds containing pharmacophores like chromane, indole, and oxindole (You et al., 2018).

Catalytic and Green Chemistry Approaches

The synthesis of spiro[indoline-3,9′-xanthene]trione derivatives highlights the application of catalytic amounts of magnesium perchlorate, demonstrating an efficient method that combines simplicity, high yield, and environmental friendliness (Chen et al., 2017). Furthermore, the use of functional ionic liquids in the double Michael reaction exemplifies the integration of green chemistry principles in synthesizing complex spiro compounds with high yields and under mild conditions (Liu et al., 2017).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to various biological effects . These interactions often result in changes at the cellular level, which can have therapeutic effects .

Biochemical Pathways

Indole and its derivatives are known to be involved in a variety of biochemical pathways . They are produced both by bacteria and plants and play a signaling role between microbes, particularly in the human gut .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the Safety Data Sheet for 4-Chloroindole, a related compound, suggests that it should be stored in a well-ventilated place and kept in a tightly closed container . These precautions likely apply to 4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one as well.

特性

IUPAC Name |

4-chlorospiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWGBVCIEAWDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=CC=C3Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

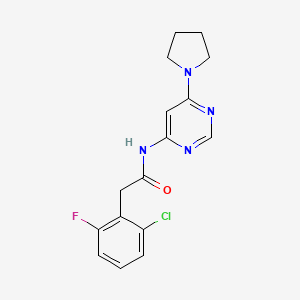

![Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2829894.png)

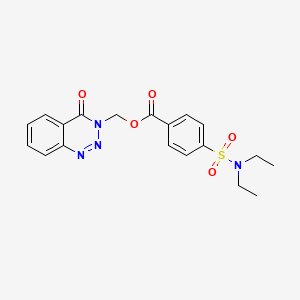

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)

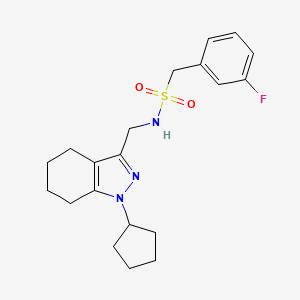

![3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2829903.png)

![1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2829904.png)

![2-Butylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829908.png)

![2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2829912.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829915.png)

![N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2829916.png)